Ethyl (2-ethoxy-4-formyl-6-iodophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-ethoxy-4-formyl-6-iodophenoxy)acetate is an organic compound belonging to the class of acetate esters. It is characterized by its molecular formula C13H15IO5 and a molecular weight of 378.16 g/mol . This compound is notable for its unique structure, which includes an iodine atom, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of Ethyl (2-ethoxy-4-formyl-6-iodophenoxy)acetate typically involves the reaction of 2-ethoxy-4-formyl-6-iodophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl (2-ethoxy-4-formyl-6-iodophenoxy)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Ethyl (2-ethoxy-4-formyl-6-iodophenoxy)acetate has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biochemical pathways and as a probe in various biological assays.
Medicine: It is investigated for its potential therapeutic properties and as a building block in the synthesis of drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (2-ethoxy-4-formyl-6-iodophenoxy)acetate involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The formyl group can undergo nucleophilic addition reactions, making it a versatile intermediate in various chemical processes .
Comparison with Similar Compounds
Ethyl (2-ethoxy-4-formyl-6-iodophenoxy)acetate can be compared with other similar compounds, such as:
Ethyl (2-ethoxy-4-formyl-6-bromophenoxy)acetate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Ethyl (2-ethoxy-4-formyl-6-chlorophenoxy)acetate:
Ethyl (2-ethoxy-4-formyl-6-fluorophenoxy)acetate: The presence of a fluorine atom imparts unique characteristics to the compound, making it suitable for specific applications.
The uniqueness of this compound lies in its iodine atom, which provides distinct reactivity and potential for halogen bonding, setting it apart from its bromine, chlorine, and fluorine analogs.
Properties
IUPAC Name |
ethyl 2-(2-ethoxy-4-formyl-6-iodophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IO5/c1-3-17-11-6-9(7-15)5-10(14)13(11)19-8-12(16)18-4-2/h5-7H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJZYJLUEMRONG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.